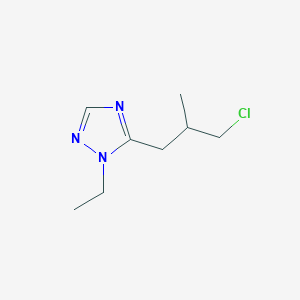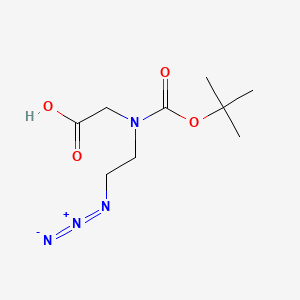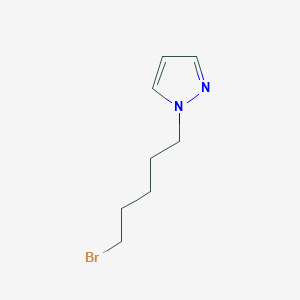
1-(5-Bromopentyl)-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopentyl)-1h-pyrazole: is an organic compound that features a pyrazole ring substituted with a bromopentyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)-1h-pyrazole typically involves the reaction of 1H-pyrazole with 1,5-dibromopentane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while reducing the reaction time and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopentyl)-1h-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of 1-(5-pentyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-(5-Bromopentyl)-1h-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopentyl)-1h-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s potency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloropentyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodopentyl)-1H-pyrazole: Contains an iodine atom, which can lead to different reactivity and biological activity.
1-(5-Fluoropentyl)-1H-pyrazole: Fluorine substitution can significantly alter the compound’s properties.
Uniqueness
1-(5-Bromopentyl)-1h-pyrazole is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability Bromine is more reactive than chlorine but less so than iodine, making it a versatile intermediate for various chemical transformations
Propiedades
Fórmula molecular |
C8H13BrN2 |
|---|---|
Peso molecular |
217.11 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)pyrazole |
InChI |
InChI=1S/C8H13BrN2/c9-5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,5,7H2 |
Clave InChI |
XVPWQXCALCUGRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


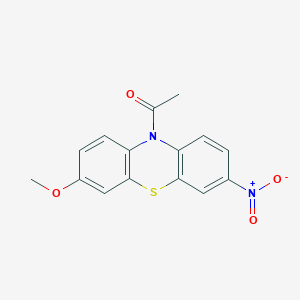
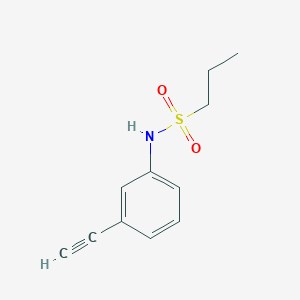
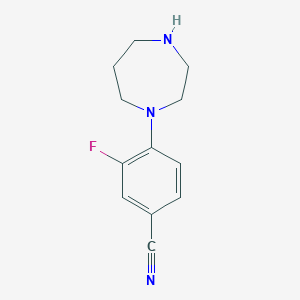
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
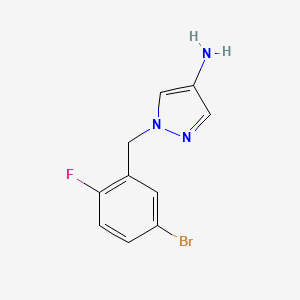
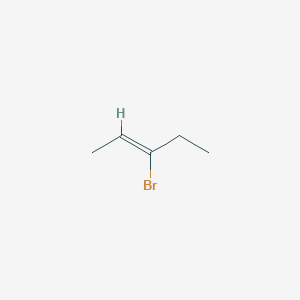
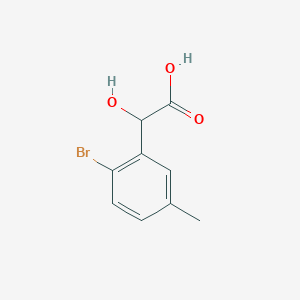
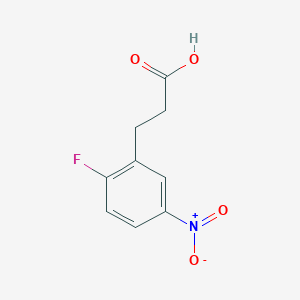
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
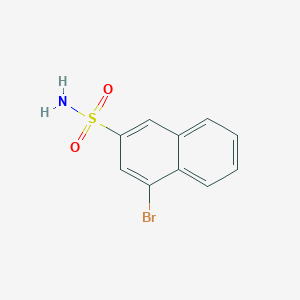
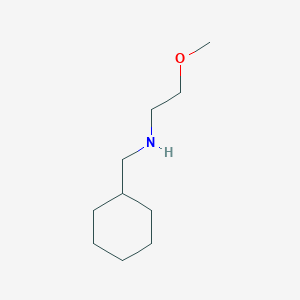
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
